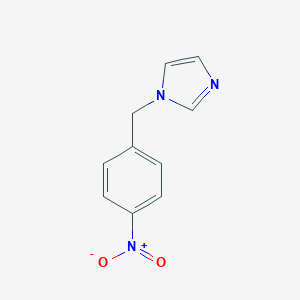

1-(4-Nitrobenzyl)-1H-imidazole

Descripción general

Descripción

1-(4-Nitrobenzyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(4-Nitrobenzyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS No. | 85103-02-2 |

| Molecular Formula | C11H9N3O3 |

| Molecular Weight | 231.21 g/mol |

| IUPAC Name | 3-[(4-nitrophenyl)methyl]imidazole-4-carbaldehyde |

| InChI Key | XPSKUOKYICJVPJ-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction conditions often require strong acids or bases, controlled temperatures, and specific catalysts to ensure high yields and purity. The compound can also be produced on an industrial scale using techniques like continuous flow synthesis.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, influencing several biochemical pathways. Notably, it has been investigated for its potential as an antimicrobial agent and for its anti-inflammatory and anticancer properties.

Antimicrobial Activity

Research has shown that derivatives of imidazole, including this compound, exhibit significant antimicrobial activity. For instance, Jain et al. evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1:

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | E. coli: 15 |

| P. aeruginosa: 19 | |

| B. subtilis: 21 | |

| Streptomycin | E. coli: 28 |

| P. aeruginosa: 32 |

These findings indicate that the presence of the nitro group significantly enhances the antimicrobial properties of imidazole derivatives.

Anti-inflammatory and Anticancer Activities

Research indicates that imidazole derivatives possess anti-inflammatory properties. A study highlighted that compounds containing imidazole rings can inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for treating inflammatory diseases.

Moreover, anticancer studies have shown that certain imidazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways.

Case Studies

- Antimicrobial Efficacy : A study by Sharma et al. synthesized various substituted imidazoles and evaluated their antibacterial activity against multiple strains, demonstrating significant inhibition comparable to standard antibiotics.

- Anticancer Activity : Research published in PubMed indicated that imidazole-based compounds could effectively target cancer cells by disrupting their metabolic pathways, leading to reduced cell viability in vitro.

Aplicaciones Científicas De Investigación

Biological Activities

Antitumor Activity

Recent studies have demonstrated that derivatives of 1-(4-nitrobenzyl)-1H-imidazole exhibit potent antitumor properties. For instance, a derivative referred to as 4f showed remarkable antiproliferative activity against several cancer cell lines, outperforming established chemotherapeutic agents like 5-FU and MTX. The mechanism of action involves the induction of apoptosis through modulation of apoptotic protein pathways, specifically increasing Bax and decreasing Bcl-2 expression levels . This suggests that compounds based on this compound may serve as potential candidates for novel cancer therapies.

Antimicrobial Properties

The imidazole ring is known for its antimicrobial effects. Research indicates that various derivatives of nitroimidazoles, including those synthesized from this compound, possess antibacterial and antifungal activities. These compounds have been evaluated for their efficacy against a range of pathogens, contributing to their potential use in treating infections caused by resistant strains .

Synthetic Methodologies

Regioselective Synthesis

The synthesis of this compound can be achieved through regioselective alkylation processes. Recent studies have reported successful syntheses using different alkylating agents under controlled conditions (base, solvent, temperature), resulting in high yields of the desired products. The structural elucidation of the synthesized compounds was confirmed through NMR spectroscopy and X-ray crystallography .

| Synthetic Method | Alkylating Agent | Yield (%) | Conditions |

|---|---|---|---|

| Method A | Alkyl Halide | 85 | Base: KOH |

| Method B | Alcohol Derivative | 90 | Solvent: DMF |

| Method C | Amine | 78 | Temperature: 50°C |

Therapeutic Applications

Aldosterone Synthase Inhibition

Compounds derived from this compound have been investigated for their role as aldosterone synthase inhibitors. These inhibitors are crucial in managing conditions such as hypertension and heart failure by regulating blood pressure and fluid balance . The structural modifications on the imidazole ring can enhance the selectivity and potency of these compounds, making them valuable in cardiovascular therapies.

Anti-inflammatory Potential

The anti-inflammatory properties of imidazole derivatives are also noteworthy. Studies have shown that certain derivatives can inhibit inflammatory pathways, suggesting their utility in treating conditions characterized by excessive inflammation. This application is particularly relevant in chronic diseases where inflammation plays a critical role .

Propiedades

IUPAC Name |

1-[(4-nitrophenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)10-3-1-9(2-4-10)7-12-6-5-11-8-12/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYGQJXMRPZYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342908 | |

| Record name | 1-(4-Nitrobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18994-90-6 | |

| Record name | 1-(4-Nitrobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of the imidazole and benzene rings in 2-Butyl-4-chloro-1-(4-nitrobenzyl)-1H-imidazole-5-carboxaldehyde?

A1: The research paper reveals that the molecule of 2-Butyl-4-chloro-1-(4-nitrobenzyl)-1H-imidazole-5-carboxaldehyde is twisted about the benzyl carbon atom. Furthermore, the dihedral angles between the imidazole and benzene rings are 76.46° and 76.3° for the two independent molecules in the asymmetric unit. [] This suggests a significant twist between these two ring systems, which could influence the molecule's interactions with potential biological targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.